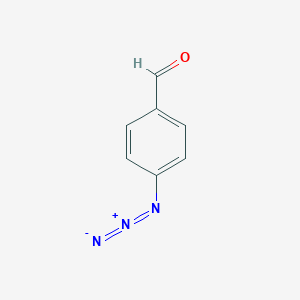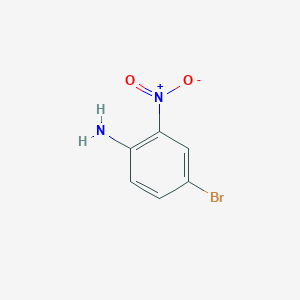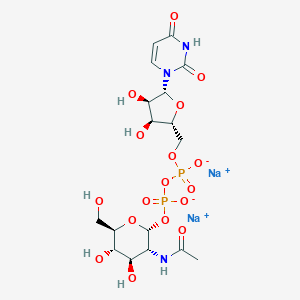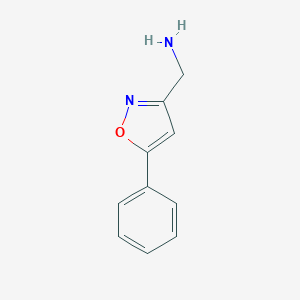
4-Azidobenzaldehyde
概要
説明
Molecular Structure Analysis
The molecular structure of 4-Azidobenzaldehyde consists of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom . The average mass of the molecule is 147.134 Da, and the monoisotopic mass is 147.043259 Da .Physical And Chemical Properties Analysis
4-Azidobenzaldehyde has several physical and chemical properties. It has four hydrogen bond acceptors and no hydrogen bond donors . It has two freely rotating bonds and no violations of the Rule of 5 . The ACD/LogP value is 2.38, and the ACD/LogD values at pH 5.5 and 7.4 are both 2.23 . The ACD/BCF and ACD/KOC values at pH 5.5 and 7.4 are 29.13 and 388.84, respectively . The polar surface area is 29 Å^2 .科学的研究の応用
Synthesis of Quinoline Derivatives
4-Azidobenzaldehyde: is utilized in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their presence in numerous drug molecules and bioactive compounds . The [4+2] annulation process using 2-azidobenzaldehyde is a key method for creating a variety of quinoline structures, including fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines .
Antimalarial Drug Development
Quinoline derivatives synthesized from 4-Azidobenzaldehyde are integral in the development of antimalarial drugs. Compounds such as Mefloquine and Plaquenil are examples of quinoline-containing drugs that have been used to treat malaria .
Anticancer Research
The compound’s role in forming quinoline derivatives also extends to anticancer research. Brequinar and Lenvatinib are two examples of anticancer drugs featuring the quinoline scaffold, highlighting the importance of 4-Azidobenzaldehyde in the synthesis of potential anticancer agents .
Antibacterial and Antifungal Agents
4-Azidobenzaldehyde: -derived quinolines are explored for their antibacterial and antifungal properties. Ciprofloxacin is a well-known antibacterial agent that contains a quinoline ring, demonstrating the compound’s relevance in creating new antibacterial and antifungal therapies .
Cardiovascular and CNS Research
The synthesis of quinoline derivatives from 4-Azidobenzaldehyde also finds applications in cardiovascular and central nervous system (CNS) research. These derivatives are being studied for their potential effects on the cardiovascular system and in treating CNS disorders .
Synthesis of Quinazoline-3-oxides
A novel protocol involving 4-Azidobenzaldehyde enables the efficient synthesis of quinazoline-3-oxides through a palladium-catalyzed three-component reaction. This method is significant for rapidly creating quinazoline 3-oxides, which have various pharmacological applications .
作用機序
4-Azidobenzaldehyde, also known as p-Azidobenzaldehyde, is a compound used in organic synthesis due to its reactivity . This article will discuss the mechanism of action of 4-Azidobenzaldehyde, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
The reactivity of 4-Azidobenzaldehyde is due to the presence of the azide group, which can form a variety of covalent bonds with other molecules . This allows it to interact with its targets and induce changes in their structure.
Biochemical Pathways
The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This process affects the biochemical pathways involved in the synthesis of fullerenes and photocrosslinkable chitosans .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
The result of 4-Azidobenzaldehyde’s action is the successful synthesis of fullerenes and photocrosslinkable chitosans . The compound’s ability to form covalent bonds with other molecules due to its azide group enables this synthesis .
Action Environment
The action, efficacy, and stability of 4-Azidobenzaldehyde can be influenced by environmental factors. For instance, it is recommended to store the compound at room temperature for short-term use and at 4°C for long-term storage . This suggests that temperature can affect the stability and efficacy of 4-Azidobenzaldehyde.
特性
IUPAC Name |
4-azidobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOUGYEUFYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066965 | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzaldehyde | |
CAS RN |
24173-36-2 | |
| Record name | 4-Azidobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024173362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-azidobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5F6ANW5R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of p-Azidobenzaldehyde's photoreactivity in material science?
A1: p-Azidobenzaldehyde displays interesting photochemical properties, making it valuable in material science applications. Upon exposure to UV light, the azide group decomposes to generate a highly reactive nitrene intermediate. This intermediate can then undergo reactions like insertion or addition, enabling the formation of covalent bonds with various substrates [, ]. This characteristic is particularly useful in photoresist technologies, where p-Azidobenzaldehyde derivatives can be incorporated into polymer systems. Upon selective irradiation, these polymers undergo crosslinking or degradation, allowing for the generation of patterned surfaces [, ].
Q2: Can you describe an example of how p-Azidobenzaldehyde is used to study biological systems?
A3: p-Azidobenzaldehyde derivatives can be used as photoaffinity labels to investigate biological interactions, as demonstrated with hemoglobin []. By attaching a p-Azidobenzaldehyde moiety to a molecule of interest, researchers can utilize its photoreactivity to covalently link the molecule to its binding partners within a complex biological system. This approach helps identify and characterize protein-protein interactions or map binding sites on macromolecules.
Q3: Are there any water-soluble derivatives of p-Azidobenzaldehyde, and what are their applications?
A4: Yes, researchers have synthesized water-soluble derivatives of p-Azidobenzaldehyde, such as sodium p-azidobenzaldehyde-o-sulfonate [AzBA(Na)] [, ]. This particular derivative has been successfully incorporated into polyvinyl alcohol (PVA) to create water-soluble photopolymers. These polymers find applications in developing water-based photoresists, offering environmentally friendly alternatives to traditional solvent-based systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)






